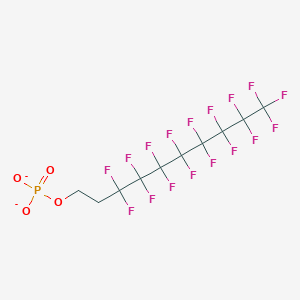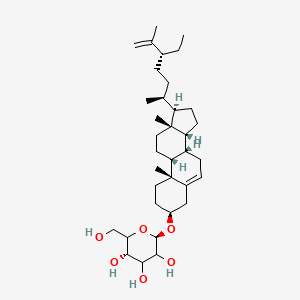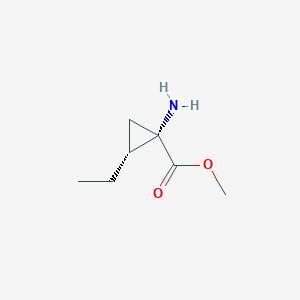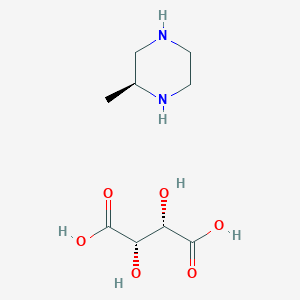
(+)-1,2-双((2S,5S)-2,5-二苯基膦烷基)乙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
科学研究应用
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is extensively used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Some of its applications include:
Chemistry: Used as a chiral ligand in asymmetric hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral drugs and natural products.
Medicine: Utilized in the development of pharmaceuticals that require high enantiomeric purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane typically involves the reaction of (2S,5S)-2,5-diphenylphospholane with ethylene. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using anhydrous solvents to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is achieved through multiple purification steps, including recrystallization and chromatography.
化学反应分析
Types of Reactions
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Various electrophiles can be used, and the reactions are often carried out in polar solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
作用机制
The mechanism by which (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing asymmetry in the resulting product. The molecular targets include various transition metals such as palladium, platinum, and rhodium, which facilitate the catalytic process.
相似化合物的比较
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is unique due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:
®-BINAP: Another chiral ligand used in asymmetric synthesis but with different steric and electronic properties.
(S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric catalysis.
(R,R)-DIPAMP: A chiral ligand with similar applications but different structural features.
The uniqueness of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane lies in its ability to provide high enantioselectivity across a wide range of reactions, making it a valuable tool in both academic and industrial settings.
属性
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHAZLMVLLIMHT-CUPIEXAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](P([C@@H]1C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824395-67-7 |
Source


|
| Record name | (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, often abbreviated as (S,S)-Ph-BPE, contribute to the enantioselectivity observed in asymmetric hydroformylation reactions?
A: (S,S)-Ph-BPE acts as a chiral ligand, binding to the rhodium metal center in the catalyst. [, ] This interaction creates a chiral environment around the metal, which is crucial for enantioselective reactions. When the prochiral substrate, such as a disubstituted alkene [] or allylphthalimide [], coordinates to the Rh-((S,S)-Ph-BPE) complex, it can bind in different orientations. Due to the chirality induced by the (S,S)-Ph-BPE ligand, one orientation becomes energetically favored, leading to the preferential formation of one enantiomer of the product over the other.
Q2: What are the advantages of using paraformaldehyde as a syngas surrogate in asymmetric transfer hydroformylation (ATHF) as highlighted in the research using (S,S)-Ph-BPE? []
A: The study demonstrates that utilizing paraformaldehyde as a syngas surrogate in ATHF, with a catalyst system comprising commercially available [Rh(acac)(CO)2] (acac=acetylacetonate) and (S,S)-Ph-BPE, offers several benefits: []
- Enhanced Enantioselectivity: Remarkably, employing paraformaldehyde in ATHF can lead to higher enantioselectivities compared to conventional AHF using the same catalyst system. The paper reports enantiomeric excesses (ee) up to 96% in some cases. []
- Improved Catalyst Performance: The study indicates that the use of paraformaldehyde can result in increased turnover frequencies (TOFs) compared to traditional AHF conditions, highlighting improved catalyst efficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)



